molecular formula C7H3FN4 B6224590 2-azido-4-fluorobenzonitrile CAS No. 2763751-05-7

2-azido-4-fluorobenzonitrile

Cat. No. B6224590
CAS RN: 2763751-05-7
M. Wt: 162.1
InChI Key:
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Description

2-azido-4-fluorobenzonitrile (2AFB) is an important chemical compound with a wide range of applications in scientific research. It has been used for decades in various fields of study, such as organic chemistry and biochemistry. 2AFB is an important reagent in organic synthesis and has been used to synthesize a variety of compounds. In addition, it has been used in biochemical and physiological studies to better understand the mechanisms of action of various compounds.

Scientific Research Applications

2-azido-4-fluorobenzonitrile has been used in a variety of scientific research applications. It has been used in organic synthesis to prepare various compounds, such as amines, alcohols, and carboxylic acids. In addition, it has been used in biochemical and physiological studies to better understand the mechanisms of action of various compounds. It has also been used to study the structure and function of proteins and other macromolecules.

Mechanism of Action

2-azido-4-fluorobenzonitrile is an important reagent in organic synthesis and has been used to synthesize a variety of compounds. It acts as an azide source for the formation of azide-containing compounds, which can be used for a variety of purposes. The azide group is highly reactive and can form covalent bonds with other molecules, such as proteins and other macromolecules.
Biochemical and Physiological Effects
2-azido-4-fluorobenzonitrile has been used in biochemical and physiological studies to better understand the mechanisms of action of various compounds. It has been found to have a variety of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. In addition, it has been used to study the structure and function of proteins and other macromolecules.

Advantages and Limitations for Lab Experiments

2-azido-4-fluorobenzonitrile has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that 2-azido-4-fluorobenzonitrile is toxic and should only be used in a laboratory setting with appropriate safety precautions.

Future Directions

2-azido-4-fluorobenzonitrile is an important chemical compound with a wide range of applications in scientific research. There are a number of possible future directions for its use. These include the development of new synthesis methods to make it more accessible, the use of 2-azido-4-fluorobenzonitrile in studies of protein structure and function, and the use of 2-azido-4-fluorobenzonitrile for drug development. In addition, 2-azido-4-fluorobenzonitrile could be used in the development of new catalysts for organic synthesis, and in the development of new materials for use in biochemistry and physiology.

Synthesis Methods

2-azido-4-fluorobenzonitrile is typically synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzonitrile with sodium azide in aqueous sodium hydroxide to form 2-azido-4-fluorobenzonitrile. The second step involves the reaction of the azide with sodium nitrite in aqueous sodium hydroxide to form 2-azido-4-fluorobenzonitrile. The reaction is typically carried out at room temperature and takes about 1-2 hours to complete.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azido-4-fluorobenzonitrile involves the conversion of 4-fluorobenzonitrile to 2-azido-4-fluorobenzonitrile through a series of reactions.", "Starting Materials": [ "4-fluorobenzonitrile", "Sodium azide", "Copper(I) iodide", "Triphenylphosphine", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-fluorobenzonitrile in diethyl ether and add sodium azide. Stir the mixture at room temperature for several hours.", "Step 2: Add copper(I) iodide and triphenylphosphine to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the mixture and wash the solid with diethyl ether.", "Step 4: Dissolve the solid in methanol and add hydrochloric acid. Stir the mixture at room temperature for several hours.", "Step 5: Add sodium hydroxide to the reaction mixture to adjust the pH to basic. Extract the product with diethyl ether.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2-azido-4-fluorobenzonitrile as a white solid." ] }

CAS RN

2763751-05-7

Product Name

2-azido-4-fluorobenzonitrile

Molecular Formula

C7H3FN4

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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